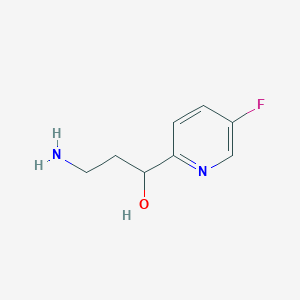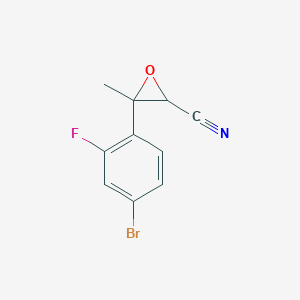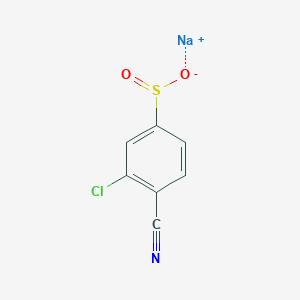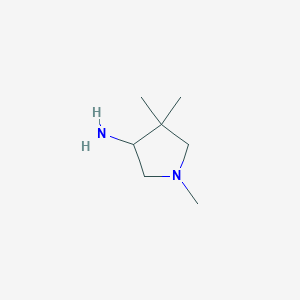
3-Amino-1-(5-fluoropyridin-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(5-fluoropyridin-2-yl)propan-1-ol is an organic compound with the molecular formula C8H11FN2O. It is a fluorinated derivative of pyridine and contains both an amino group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-fluoropyridin-2-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoropyridine as the starting material.
Nitration: The 5-fluoropyridine undergoes nitration to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(5-fluoropyridin-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the fluorine atom, resulting in a non-fluorinated derivative.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of non-fluorinated derivatives
Substitution: Formation of substituted derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(5-fluoropyridin-2-yl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(5-fluoropyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The fluorine atom enhances its binding affinity and stability, making it a valuable compound in drug design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-1-(5-chloropyridin-2-yl)propan-1-ol
- 3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol
- 3-Amino-1-(5-iodopyridin-2-yl)propan-1-ol
Uniqueness
3-Amino-1-(5-fluoropyridin-2-yl)propan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H11FN2O |
|---|---|
Molekulargewicht |
170.18 g/mol |
IUPAC-Name |
3-amino-1-(5-fluoropyridin-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H11FN2O/c9-6-1-2-7(11-5-6)8(12)3-4-10/h1-2,5,8,12H,3-4,10H2 |
InChI-Schlüssel |
BGYSLLFXBBWRSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1F)C(CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13167426.png)




![2-[3-(Dimethylamino)azetidin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B13167447.png)
![1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]propan-1-ol](/img/structure/B13167453.png)
![1-[1-(Aminomethyl)cyclobutyl]propan-1-one](/img/structure/B13167465.png)


![[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol](/img/structure/B13167495.png)



